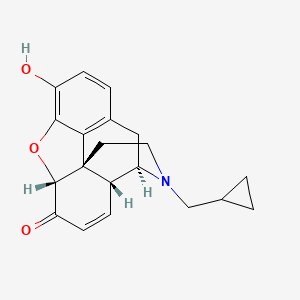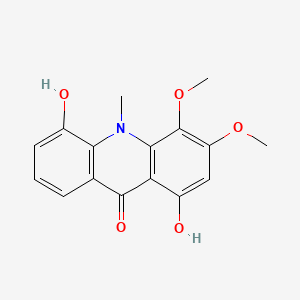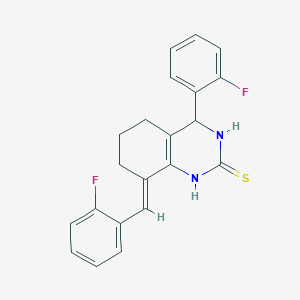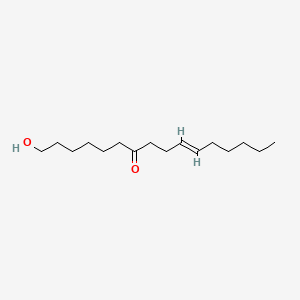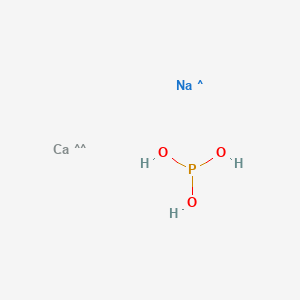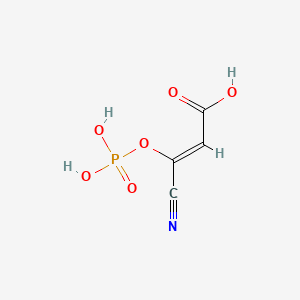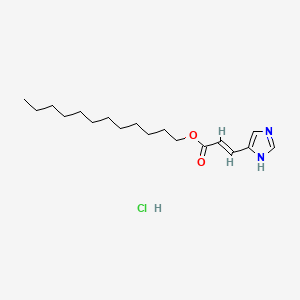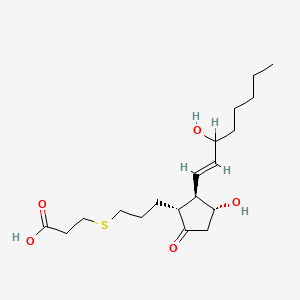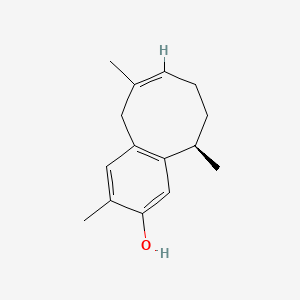
Ethynid-2-yl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dicarbide(1.-) is a diatomic carbon.
Applications De Recherche Scientifique
Assembly of Silver(I)-Ethynide Complexes
Ethynid-2-yl compounds, particularly those containing ethynide moieties, are crucial in the formation of complex silver(I)-ethynide complexes. For instance, the reaction of ethynide dianionic ligands with silver(I) trifluorocarboxylate under specific conditions can lead to the assembly of intricate silver(I)-ethynide complexes. These complexes exhibit unique supramolecular structures due to halogen bonding and other intermolecular interactions, contributing to the development of advanced materials with potential applications in catalysis and molecular electronics (Li et al., 2016).
High-Nuclearity Silver Ethynide Clusters
Ethynid-2-yl moieties play a significant role in the synthesis and structural studies of high-nuclearity silver ethynide clusters. These clusters, characterized by their organometallic frameworks, are essential for understanding the assembly and properties of metal-organic materials. The size and shape of these clusters can be manipulated through careful selection of auxiliary ligands and templating anions, opening new avenues for the design of functional materials with specific electronic and optical properties (Xie & Mak, 2014).
Silver(I)−Organic Networks
The incorporation of ethynid-2-yl groups into ligands can lead to the formation of diverse silver(I)−organic networks. These networks are stabilized by a variety of interactions, including argentophilic, hydrogen-bonding, and π−π interactions. The versatility of ethynid-2-yl moieties in coordinating with silver ions aids in constructing complex network structures, which are of interest for their potential applications in gas storage, separation technologies, and as frameworks for catalysis (Li et al., 2011).
Flexible Supramolecular Synthons
Ethynid-2-yl groups attached to various skeletons, like the naphthyl skeleton, have been utilized in the synthesis of silver(I) complexes. These complexes demonstrate the utility of silver-ethynide supramolecular synthons in the assembly of coordination networks. Such networks showcase a wide range of ligation modes and intermolecular interactions, contributing to the diversity and complexity of metal-organic frameworks (Zang & Mak, 2008).
Propriétés
Nom du produit |
Ethynid-2-yl |
|---|---|
Formule moléculaire |
C2- |
Poids moléculaire |
24.02 g/mol |
Nom IUPAC |
ethyne |
InChI |
InChI=1S/C2/c1-2/q-1 |
Clé InChI |
XHWLRFQJZNQFGO-UHFFFAOYSA-N |
SMILES canonique |
[C-]#[C] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



